nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone
Descripción general
Descripción
Nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as BP-1-102, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has been shown to have a high affinity for the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making BP-1-102 a promising candidate for combination therapy.
Mecanismo De Acción
Nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone inhibits the activity of PARP by binding to the enzyme's catalytic domain. This prevents PARP from repairing DNA damage, leading to the accumulation of DNA damage in cancer cells. This accumulation of damage ultimately leads to cell death.
Biochemical and Physiological Effects:
nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of PARP in cancer cells, leading to the accumulation of DNA damage and cell death. This compound has also been shown to have anti-inflammatory effects and has potential use in the treatment of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has a number of advantages for use in lab experiments. It has a high affinity for PARP and has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound has limitations as well. It has low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone. One potential area of research is the development of more effective delivery methods for this compound. Another area of research is the identification of biomarkers that can predict which cancer patients will respond best to nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone treatment. Additionally, there is potential for the development of combination therapies that include nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone and other PARP inhibitors. Finally, further research is needed to fully understand the potential use of nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone in the treatment of other diseases such as stroke and inflammation.
Aplicaciones Científicas De Investigación
Nicotinaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been extensively studied for its potential use in cancer treatment. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting PARP, which is involved in DNA repair processes. This compound has also been shown to have potential use in the treatment of other diseases such as stroke and inflammation.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5/c23-19-10-8-18(9-11-19)21-13-20(17-6-2-1-3-7-17)26-22(27-21)28-25-15-16-5-4-12-24-14-16/h1-15H,(H,26,27,28)/b25-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCSUSLGGSUOBI-MFKUBSTISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CN=CC=C3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CN=CC=C3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.